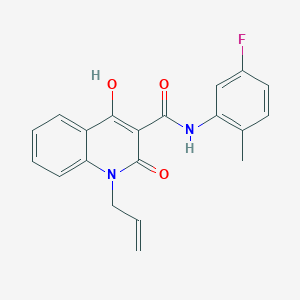
1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including their role as ligands for peripheral benzodiazepine receptors (PBR) . These receptors are involved in various physiological processes and are implicated in several pathological conditions, making them a target for diagnostic and therapeutic applications.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions to achieve the desired biological activity. In the context of the provided papers, similar compounds have been synthesized for the purpose of developing radioligands for PBR imaging with positron emission tomography (PET) . The synthesis involves N-methylation of desmethyl precursors and subsequent radiolabeling with carbon-11 or fluorine-18. The synthesis of related compounds, such as 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, has been reported to be straightforward, involving halogenation and cyclization reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The specific compound has a hydroxy group at the 4-position, a carboxamide group at the 3-position, and a fluorinated methylphenyl group, which may influence its binding affinity and selectivity towards PBR . The presence of the allyl group could potentially be involved in further chemical modifications or play a role in the biological activity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including halogenation, which can lead to cyclization and the formation of new heterocyclic rings such as oxazoles . The reactivity of these compounds under bromination conditions has been studied, revealing that different substituents on the quinoline ring can lead to distinct reaction pathways and products . These reactions are important for the structural diversification of quinoline-based compounds and can significantly affect their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline ring. The introduction of a fluorine atom, for example, can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its overall pharmacokinetic profile . The specific activities of these compounds, such as their analgesic properties, have been evaluated, indicating their potential therapeutic applications . The radiolabeled derivatives have been characterized by their radiochemical purity, yield, and specific radioactivity, which are critical parameters for their use in PET imaging .
科学的研究の応用
Synthetic Chemistry Applications
- The study by Trost, Dogra, and Franzini (2004) illustrates the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, highlighting the versatility of such compounds in synthetic chemistry for producing products with high enantioselectivity Trost, B., Dogra, K., & Franzini, M. (2004). Journal of the American Chemical Society.
- Lin et al. (2015) explored the synthesis of diallyl-containing polyimide, demonstrating the influence of allyl groups on the thermal properties and dimensional stability of thermosetting polyimides, which could have implications in material science and engineering Lin, C., Wong, T. I., Wang, M., Chang, H., & Juang, T. (2015). Journal of Polymer Science Part A.
Medicinal Chemistry and Biological Activities
- Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, including compounds structurally similar to the query compound, and assessed their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents Patel, N., & Patel, S. D. (2010). Medicinal Chemistry Research.
- Funk et al. (2015) described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and evaluated their cytotoxic activity against various cancer and non-malignant cell lines, suggesting the potential of such compounds in cancer research Funk, P., Motyka, K., Džubák, P., Znojek, P., Gurská, S., Kusz, J., McMaster, C., Hajdůch, M., & Soural, M. (2015). RSC Advances.
Material Science and Engineering
- Bayramov et al. (2020) explored the use of 1-allyl-2-propargyloxy-3-aminomethylbenzenes as acid corrosion inhibitors and antimicrobial additives to cutting fluids, showcasing the multifunctional application of allyl-containing compounds in industrial applications Bayramov, M., Askarova, G., Mehdiyeva, G. M., Agayeva, M. A., Mammadov, I. G., Mammadova, P., & Jafarzadeh, S. (2020). Russian Journal of Applied Chemistry.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJTYBMYFFQAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)
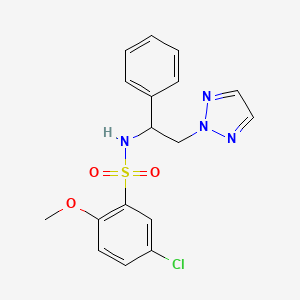

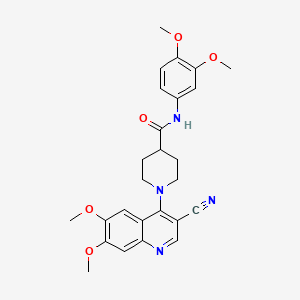
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)
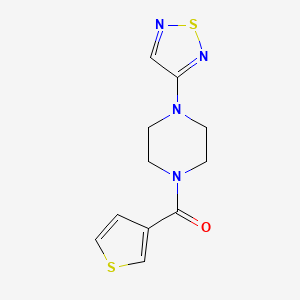
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
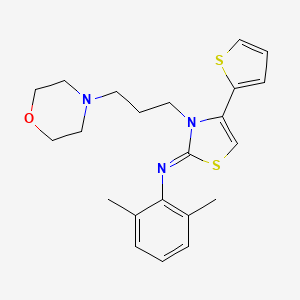
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)
![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)